3-Bromo-6-fluoro-2-nitroaniline
Overview
Description
“3-Bromo-6-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C6H4BrFN2O2 . It has a molecular weight of 235.01 .
Physical And Chemical Properties Analysis
“3-Bromo-6-fluoro-2-nitroaniline” has a predicted density of 1.896±0.06 g/cm3 . Other physical and chemical properties such as boiling point and melting point are not available in the searched resources.Scientific Research Applications
Analytical Chemistry
As an analytical standard, 3-Bromo-6-fluoro-2-nitroaniline can be used in chromatography to help identify and quantify similar compounds in mixtures. Its unique structure allows it to serve as a reference point in methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Each of these applications leverages the unique chemical structure of 3-Bromo-6-fluoro-2-nitroaniline to fulfill specific roles in scientific research and industrial processes. The compound’s versatility underscores its importance in various fields of chemistry and material science .
Safety and Hazards
Mechanism of Action
Target of Action
Nitroanilines are generally known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The mode of action of 3-Bromo-6-fluoro-2-nitroaniline involves several steps . The compound undergoes nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it influences the position of subsequent substitutions on the aromatic ring .
Result of Action
The compound’s nitration, amine conversion, and bromination steps could potentially result in various chemical reactions and interactions at the molecular and cellular levels .
Action Environment
The action of 3-Bromo-6-fluoro-2-nitroaniline can be influenced by various environmental factors . For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes
properties
IUPAC Name |
3-bromo-6-fluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTCOMBNHUTKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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